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Compound of Interest

2-Chlorocyclohex-1-
Compound Name:
enecarbaldehyde

Cat. No.: B154298

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-chlorocyclohex-1-enecarbaldehyde,
including its nomenclature, chemical properties, synthesis, and reactivity. The information is
intended for use in research and development settings.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-chlorocyclohex-1-ene-1-carbaldehyde.[1][2] It
is also known by several synonyms, which are useful for searching chemical databases and

literature.
Identifier Type Value
IUPAC Name 2-chlorocyclohex-1-ene-1-carbaldehyde[1][2]
CAS Number 1680-73-5[1][2]
Molecular Formula C7HOCIO[1][2]
SMILES C1CCC(=C(C1)C=0)CI[1]
InChlKey LRPFOCFIHOUPNU-UHFFFAOYSA-N[1]
Synonyms 2-chloro-1-cyclohexenecarbaldehyde, 2-

chlorocyclohexene-1-carbaldehyde[1]
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Physicochemical and Computed Properties

This table summarizes key physical and computed properties for 2-chlorocyclohex-1-
enecarbaldehyde. These values are essential for experimental design, including solvent
selection, reaction temperature, and analytical method development.

Property Value

Molecular Weight 144.60 g/mol [1]
Exact Mass 144.0341926 Dal1]
Complexity 149[1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Synthesis and Experimental Protocols

2-Chlorocyclohex-1-enecarbaldehyde is commonly synthesized via the Vilsmeier-Haack
reaction. This reaction is a versatile method for the formylation of electron-rich substrates,
including activated alkenes like the enol or enamine derivatives of cyclohexanone.[3][4][5][6]
The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a formamide
derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride,
POCIs3).[4][5]

General Synthesis Pathway: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is outlined below. The process begins with the activation
of a formamide with phosphoryl chloride to generate the electrophilic Vilsmeier reagent. This
reagent then reacts with cyclohexanone to yield the target product after hydrolysis.
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Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for this exact molecule is not readily available in the
search results, a general procedure based on the Vilsmeier-Haack reaction for ketones can be
detailed as follows. Note: This protocol is illustrative and requires optimization and safety

assessment before implementation.
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o Reagent Preparation (Vilsmeier Reagent Formation):

o In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert
atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in
an ice bath.

o Slowly add phosphoryl chloride (POCIs, 1.2 equivalents) dropwise to the cooled DMF,
ensuring the temperature does not exceed 10 °C.

o Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier
reagent.

e Formylation Reaction:

o Dissolve cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or
excess DMF).

o Add the cyclohexanone solution dropwise to the pre-formed Vilsmeier reagent at O °C.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o Workup and Purification:
o Cool the reaction mixture back to 0 °C.
o Carefully and slowly pour the mixture onto crushed ice.

o Add a saturated solution of sodium acetate or sodium carbonate to neutralize the acid and
hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.

o Extract the agueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate)
three times.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).
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o Filter the drying agent and concentrate the solvent under reduced pressure.

o Purify the resulting crude oil via silica gel column chromatography to obtain pure 2-
chlorocyclohex-1-enecarbaldehyde.

Reactivity and Potential Applications

The structure of 2-chlorocyclohex-1-enecarbaldehyde contains several functional groups
that dictate its reactivity: a conjugated aldehyde, a carbon-carbon double bond, and a vinylic
chloride.

o Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for
transformations such as oxidation to a carboxylic acid (2-chlorocyclohex-1-ene-1-carboxylic
acid), reduction to an alcohol, or conversion into imines and other derivatives.

« Vinylic Chloride: The chloro group can be substituted by various nucleophiles, often via
addition-elimination mechanisms or transition-metal-catalyzed cross-coupling reactions.

e Conjugated System: The conjugated 1t-system allows for reactions like Michael additions.

This combination of functional groups makes it a useful building block or intermediate in
organic synthesis. For instance, it can be used in the synthesis of more complex cyclic and
heterocyclic systems. One documented application involves its use as a starting material for
the preparation of 2-mercaptocyclohex-1-enecarboxaldehydes.[7]

The general class of substituted cyclohexene derivatives is important in the pharmaceutical
industry for creating novel therapeutic agents.[8]

Oxidation Derivative
2-Chlorocyclohex- : Alcohol
1-enecarbaldehyde @
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Cyclohexene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b154298?utm_src=pdf-body-img
https://www.benchchem.com/product/b154298?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://benthamscience.com/public/article/93091
https://benthamscience.com/public/article/93091
https://benthamscience.com/public/article/93091
https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://nrochemistry.com/vilsmeier-haack-reaction/
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.researchgate.net/publication/261533655_Synthesis_of_2-Mercaptobenzaldehyde_2-Mercaptocyclohex-1-enecarboxaldehydes_and_3-Mercaptoacrylaldehydes
https://www.nbinno.com/article/pharmaceutical-intermediates/the-art-of-synthesis-mastering-2-chloro-3-hydroxymethylene-cyclohex-1-enecarbaldehyde
https://www.benchchem.com/product/b154298#2-chlorocyclohex-1-enecarbaldehyde-iupac-name
https://www.benchchem.com/product/b154298#2-chlorocyclohex-1-enecarbaldehyde-iupac-name
https://www.benchchem.com/product/b154298#2-chlorocyclohex-1-enecarbaldehyde-iupac-name
https://www.benchchem.com/product/b154298#2-chlorocyclohex-1-enecarbaldehyde-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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